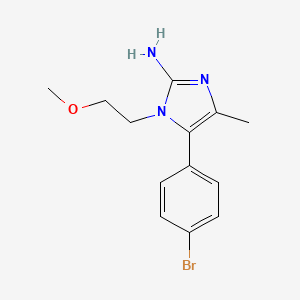
5-(4-Bromophenyl)-1-(2-methoxyethyl)-4-methyl-1H-imidazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Bromophenyl)-1-(2-methoxyethyl)-4-methyl-1H-imidazol-2-amine is a synthetic organic compound that belongs to the imidazole class of compounds It features a bromophenyl group, a methoxyethyl group, and a methyl group attached to the imidazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromophenyl)-1-(2-methoxyethyl)-4-methyl-1H-imidazol-2-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction between a boronic acid derivative and a brominated aromatic compound.
Attachment of the Methoxyethyl Group: The methoxyethyl group can be added through an alkylation reaction using an appropriate alkyl halide.
Methylation: The methyl group can be introduced via a methylation reaction using methyl iodide or a similar reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
化学反応の分析
Types of Reactions
5-(4-Bromophenyl)-1-(2-methoxyethyl)-4-methyl-1H-imidazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
科学的研究の応用
5-(4-Bromophenyl)-1-(2-methoxyethyl)-4-methyl-1H-imidazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and electronic components.
作用機序
The mechanism of action of 5-(4-Bromophenyl)-1-(2-methoxyethyl)-4-methyl-1H-imidazol-2-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromophenyl group can enhance binding affinity through hydrophobic interactions, while the imidazole ring can participate in hydrogen bonding and coordination with metal ions.
類似化合物との比較
Similar Compounds
5-Phenyl-1-(2-methoxyethyl)-4-methyl-1H-imidazol-2-amine: Lacks the bromine atom, which may result in different reactivity and binding properties.
5-(4-Chlorophenyl)-1-(2-methoxyethyl)-4-methyl-1H-imidazol-2-amine: Contains a chlorine atom instead of bromine, potentially altering its chemical and biological properties.
5-(4-Fluorophenyl)-1-(2-methoxyethyl)-4-methyl-1H-imidazol-2-amine: Contains a fluorine atom, which can significantly affect its electronic properties and reactivity.
Uniqueness
The presence of the bromophenyl group in 5-(4-Bromophenyl)-1-(2-methoxyethyl)-4-methyl-1H-imidazol-2-amine imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for enhanced biological activity due to the bromine atom’s size and electronegativity.
特性
CAS番号 |
918801-79-3 |
|---|---|
分子式 |
C13H16BrN3O |
分子量 |
310.19 g/mol |
IUPAC名 |
5-(4-bromophenyl)-1-(2-methoxyethyl)-4-methylimidazol-2-amine |
InChI |
InChI=1S/C13H16BrN3O/c1-9-12(10-3-5-11(14)6-4-10)17(7-8-18-2)13(15)16-9/h3-6H,7-8H2,1-2H3,(H2,15,16) |
InChIキー |
XTCRNDZEXWKXJP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N(C(=N1)N)CCOC)C2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4,8-bis(2-ethylhexoxy)-1,1,5,5-tetraoxo-2-[4-(N-phenylanilino)phenyl]thieno[2,3-f][1]benzothiol-6-yl]-N,N-diphenylaniline](/img/structure/B12939848.png)
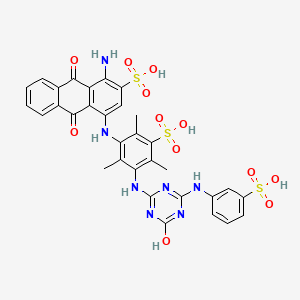
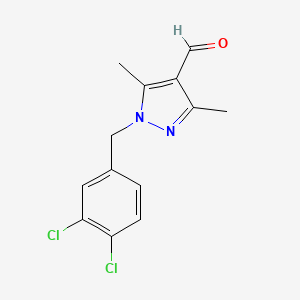
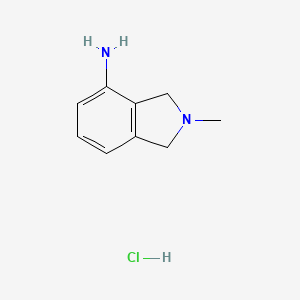
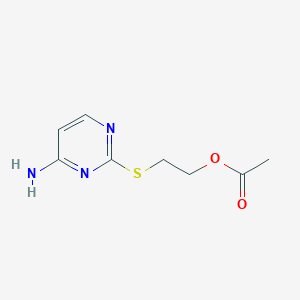
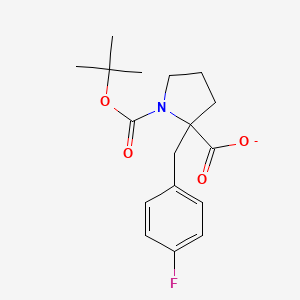

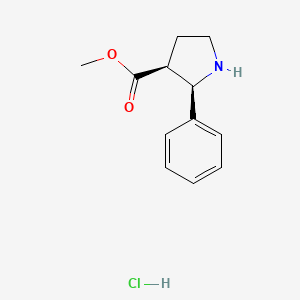
![5-[(4-Chloro-3,5-dimethylphenoxy)methyl]-1h-imidazole](/img/structure/B12939889.png)
![1-{2-[(4-Methylphenyl)methoxy]phenyl}-1H-imidazole](/img/structure/B12939899.png)
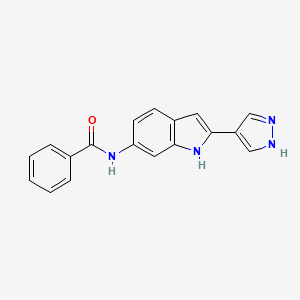
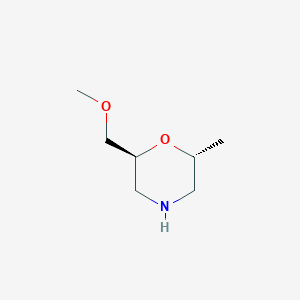

![Ethyl 5-(hydroxymethyl)-5-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate](/img/structure/B12939915.png)
